molecular formula C19H20N6O B2367008 N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251605-41-0

N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2367008
CAS No.: 1251605-41-0
M. Wt: 348.41
InChI Key: LRGOHJUAQRVQSE-UHFFFAOYSA-N
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Description

N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide: is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a piperidino group, and a pyrimidinyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the piperidino group: This step often involves nucleophilic substitution reactions.

    Incorporation of the pyrimidinyl group: This is usually done through condensation reactions with appropriate pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Industry: The compound is explored for its potential use in various industrial applications, including the development of new materials.

Mechanism of Action

The mechanism of action of N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-phenyl-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
  • N~4~-phenyl-1-(6-piperidino-2-pyrimidinyl)-1H-imidazole-4-carboxamide
  • N~4~-phenyl-1-(6-piperidino-4-pyridinyl)-1H-imidazole-4-carboxamide

Uniqueness

N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-phenyl-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(23-15-7-3-1-4-8-15)16-12-25(14-22-16)18-11-17(20-13-21-18)24-9-5-2-6-10-24/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGOHJUAQRVQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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